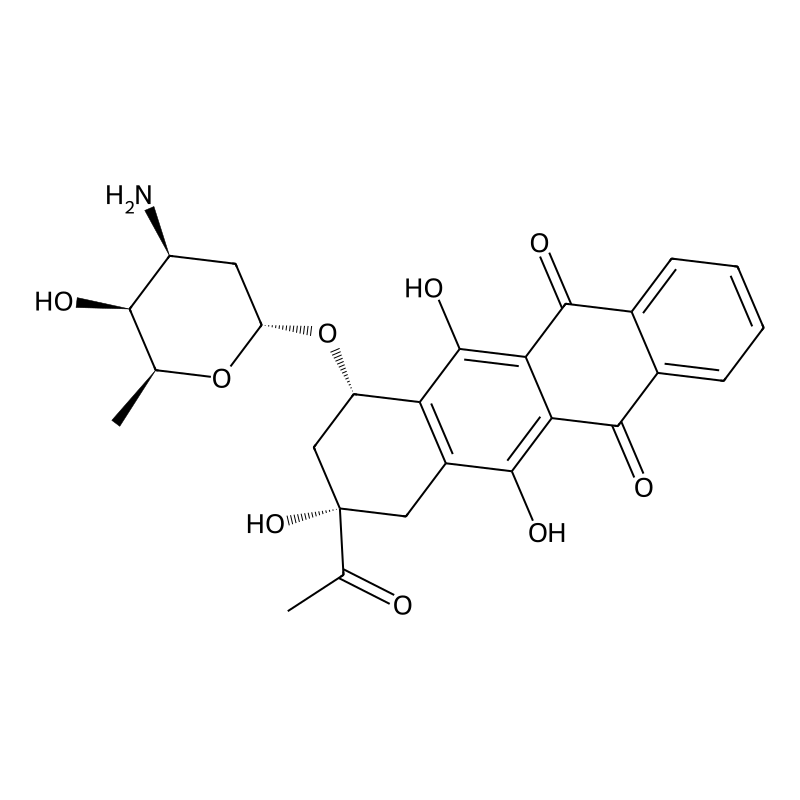Idarubicin
Catalog No.
S569469
CAS No.
58957-92-9
M.F
C26H27NO9
M. Wt
497.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
58957-92-9
Product Name
Idarubicin
IUPAC Name
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Molecular Formula
C26H27NO9
Molecular Weight
497.5 g/mol
InChI
InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
InChI Key
XDXDZDZNSLXDNA-TZNDIEGXSA-N
SMILES
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Solubility
7.72e-01 g/L
Synonyms
4 Demethoxydaunorubicin, 4 Desmethoxydaunorubicin, 4-Demethoxydaunorubicin, 4-Desmethoxydaunorubicin, Hydrochloride, Idarubicin, Idarubicin, Idarubicin Hydrochloride, IMI 30, IMI-30, IMI30, NSC 256439, NSC-256439, NSC256439
Canonical SMILES
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Isomeric SMILES
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O
Antitumor properties
- Idarubicin is cytotoxic, meaning it has the ability to kill cells. This property makes it effective against various types of cancer, particularly acute myeloid leukemia (AML) [].
- Studies have shown that idarubicin is more potent than daunorubicin and may have reduced cardiotoxicity []. This makes it a potentially valuable option for treating AML, especially in patients at higher risk of heart damage from other anthracyclines.
- Research is also investigating the use of idarubicin in other types of cancer, such as acute lymphoblastic leukemia (ALL), multiple myeloma, and non-Hodgkin's lymphoma []. However, more research is needed to determine its long-term efficacy and safety in these contexts.
Mechanism of action
Scientific research is ongoing to fully understand the mechanism by which idarubicin exerts its cytotoxic effects. The current understanding suggests that it works through multiple mechanisms, including:
- DNA intercalation: Idarubicin inserts itself between the base pairs of DNA, disrupting DNA replication and transcription [].
- Topoisomerase II inhibition: Idarubicin inhibits the enzyme topoisomerase II, which is essential for DNA unwinding and replication during cell division [].
- Free radical generation: Idarubicin can generate reactive oxygen species (ROS) that damage cellular components, leading to cell death [].
Purity
> 95%
Quantity
Milligrams-Grams
Physical Description
Solid
XLogP3
1.9
LogP
0.2
0.2
0.2
Appearance
Solid
UNII
ZRP63D75JW
Related CAS
57852-57-0 (Hydrochloride)
Drug Indication
For the treatment of acute myeloid leukemia (AML) in adults. This includes French-American-British (FAB) classifications M1 through M7.
Livertox Summary
Doxorubicin, epirubicin, idarubicin and valrubicin are structurally related cytotoxic antineoplastic antibiotics used in the therapy of several forms of lymphoma, leukemia, sarcoma and solid organ cancers. Doxorubicin is associated with a high rate of transient serum enzyme during therapy and to rare instances of clinically apparent acute liver injury with jaundice that can be severe and even fatal. Epirubicin and idarubicin have similar profiles of activity and adverse events as doxorubicin, but have been less commonly used and their potential for causing liver injury has been less well defined. Valrubicin is instilled directly in the bladder as treatment of refractory urinary bladder cancer, has little systemic distribution, and has not been associated with serum enzyme elevations or clinically apparent liver injury.
Pharmacology
Idarubicin is an antineoplastic in the anthracycline class. General properties of drugs in this class include: interaction with DNA in a variety of different ways including intercalation (squeezing between the base pairs), DNA strand breakage and inhibition with the enzyme topoisomerase II. Most of these compounds have been isolated from natural sources and antibiotics. However, they lack the specificity of the antimicrobial antibiotics and thus produce significant toxicity. The anthracyclines are among the most important antitumor drugs available. Doxorubicin is widely used for the treatment of several solid tumors while daunorubicin and idarubicin are used exclusively for the treatment of leukemia. Idarubicin may also inhibit polymerase activity, affect regulation of gene expression, and produce free radical damage to DNA. Idarubicin possesses an antitumor effect against a wide spectrum of tumors, either grafted or spontaneous. The anthracyclines are cell cycle-nonspecific.
Idarubicin is a semisynthetic 4-demethoxy analogue of the antineoplastic anthracycline antibiotic daunorubicin. Idarubicin intercalates into DNA and interferes with the activity of topoisomerase II, thereby inhibiting DNA replication, RNA transcription and protein synthesis. Due to its high lipophilicity, idarubicin penetrates cell membranes more efficiently than other anthracycline antibiotic compounds.
Idarubicin is a semisynthetic 4-demethoxy analogue of the antineoplastic anthracycline antibiotic daunorubicin. Idarubicin intercalates into DNA and interferes with the activity of topoisomerase II, thereby inhibiting DNA replication, RNA transcription and protein synthesis. Due to its high lipophilicity, idarubicin penetrates cell membranes more efficiently than other anthracycline antibiotic compounds.
MeSH Pharmacological Classification
Antibiotics, Antineoplastic
ATC Code
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DB - Anthracyclines and related substances
L01DB06 - Idarubicin
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DB - Anthracyclines and related substances
L01DB06 - Idarubicin
Mechanism of Action
Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.
KEGG Target based Classification of Drugs
Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]
Other CAS
58957-92-9
Wikipedia
Idarubicin
Biological Half Life
22 hours
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








